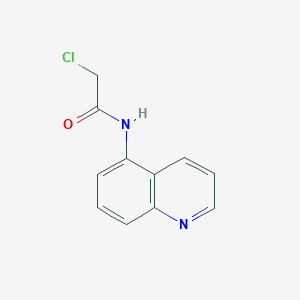

2-chloro-N-quinolin-5-ylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-quinolin-5-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c12-7-11(15)14-10-5-1-4-9-8(10)3-2-6-13-9/h1-6H,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXGPGINYWVRSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357639 | |

| Record name | 2-Chloro-N-(quinolin-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121221-08-7 | |

| Record name | 2-Chloro-N-(quinolin-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-chloro-N-quinolin-5-ylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-chloro-N-quinolin-5-ylacetamide, a molecule of interest in medicinal chemistry and drug discovery. The document details the chemical properties, a robust synthesis protocol derived from established N-acylation methodologies, and a full suite of characterization techniques essential for verifying the identity, purity, and structure of the compound. This guide is intended to be a valuable resource for researchers engaged in the synthesis of novel quinoline derivatives and related compounds.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The versatility of the quinoline nucleus allows for substitutions at various positions, leading to a vast chemical space for the development of new therapeutic agents. The introduction of an N-substituted acetamide group, particularly one bearing a reactive chloro moiety, provides a valuable handle for further chemical modifications, making this compound a key intermediate for the synthesis of more complex molecules.

This guide will focus on the practical aspects of preparing and validating this compound, providing the necessary details for its successful inclusion in a research and development pipeline.

Chemical Properties and Structure

| Property | Value | Source |

| Chemical Name | 2-chloro-N-(quinolin-5-yl)acetamide | Sigma-Aldrich[1] |

| Synonyms | 2-chloro-N-(5-quinolinyl)acetamide | Sigma-Aldrich[1] |

| CAS Number | 121221-08-7 | Sigma-Aldrich[1] |

| Molecular Formula | C₁₁H₉ClN₂O | Sigma-Aldrich[1] |

| Molecular Weight | 220.66 g/mol | Sigma-Aldrich[1] |

| Physical Form | Solid | Sigma-Aldrich[1] |

Structure:

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound is achieved through the N-acylation of 5-aminoquinoline with chloroacetyl chloride. This is a well-established method for forming amide bonds.[2][3] The reaction typically requires a base to neutralize the hydrochloric acid byproduct and an appropriate solvent.

Reaction Scheme

Caption: General reaction scheme for the synthesis.

Experimental Protocol

This protocol is based on established procedures for the synthesis of N-aryl acetamides.[2][3]

Materials:

-

5-Aminoquinoline

-

Chloroacetyl chloride

-

Triethylamine (or another suitable base like potassium carbonate)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dioxane)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-aminoquinoline (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Acylating Agent: Slowly add a solution of chloroacetyl chloride (1.1 eq) in the same anhydrous solvent to the stirred mixture via the dropping funnel. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture, which could hydrolyze the reactive chloroacetyl chloride.

-

Anhydrous Solvent: Essential for the same reason as the inert atmosphere; water will react with the acylating agent.

-

Cooling to 0 °C: The acylation reaction is exothermic. Cooling helps to control the reaction rate and prevent the formation of byproducts.

-

Use of a Base: Triethylamine acts as a scavenger for the HCl produced during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine.

-

Aqueous Work-up: The washing steps are crucial for removing unreacted starting materials, the triethylammonium hydrochloride salt, and any other water-soluble impurities.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following are the expected analytical data based on the structure of this compound and data from similar compounds.[2]

Physical Properties

| Property | Expected Value |

| Melting Point | To be determined experimentally. Solids of similar structure often have sharp melting points. |

| Appearance | Typically a solid, color may vary from off-white to light brown. |

| Solubility | Expected to be soluble in common organic solvents like DCM, chloroform, and moderately soluble in alcohols. |

Spectroscopic Data

4.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for identifying the different types of protons in the molecule.

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| ~9.8 - 10.2 | s | 1H | -NH- (Amide proton) |

| ~8.8 - 9.0 | dd | 1H | H2 (Quinoline) |

| ~8.4 - 8.6 | d | 1H | H4 (Quinoline) |

| ~7.8 - 8.0 | d | 1H | H8 (Quinoline) |

| ~7.6 - 7.8 | t | 1H | H7 (Quinoline) |

| ~7.4 - 7.6 | dd | 1H | H3 (Quinoline) |

| ~7.3 - 7.5 | d | 1H | H6 (Quinoline) |

| ~4.3 - 4.5 | s | 2H | -CH₂-Cl |

4.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) (Predicted) | Assignment |

| ~165 - 168 | C=O (Amide carbonyl) |

| ~148 - 152 | C8a, C2 (Quinoline) |

| ~134 - 138 | C4, C5 (Quinoline) |

| ~128 - 132 | C7, C8 (Quinoline) |

| ~120 - 125 | C3, C4a, C6 (Quinoline) |

| ~42 - 45 | -CH₂-Cl |

4.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 - 3400 | N-H stretch (Amide) |

| ~1670 - 1700 | C=O stretch (Amide I) |

| ~1520 - 1570 | N-H bend (Amide II) |

| ~1500 - 1600 | C=C and C=N stretches (Aromatic) |

| ~700 - 800 | C-Cl stretch |

4.2.4. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Assignment |

| 220/222 | [M]⁺ (Molecular ion peak, showing isotopic pattern for one chlorine atom) |

| 144 | [M - COCH₂Cl]⁺ |

| 128 | [Quinoline]⁺ |

Experimental Workflow and Validation

A self-validating system is crucial for ensuring the integrity of the synthesized compound. The following workflow illustrates the interconnectedness of the synthesis and characterization steps.

Caption: A typical workflow for the synthesis and validation.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of this compound. By following the detailed experimental protocol and utilizing the suite of analytical techniques described, researchers can confidently prepare and validate this valuable chemical intermediate. The provided information on the rationale behind the experimental choices and the expected characterization data serves to enhance the reproducibility and reliability of the synthesis, thereby supporting its application in further drug discovery and development endeavors.

References

- Katke, S. A., et al. (2012). Synthesis of Biologically Active 2-chloro-N-alkyl/aryl Acetamide Derivatives. International Journal of Pharma Sciences and Research, 2(7), 148-156.

- Shaaban, H. G. (2016). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Al-Mustansiriyah Journal of Science, 27(4).

- Gesi, M. R. D., et al. (2007). Synthesis and characterization of new 2-(alkylamino)acetamides. ARKIVOC, 2007(14), 34-45.

- Maddila, S., et al. (2020). Synthesis, Biological Evaluation and Docking Analysis of Some Novel Quinazolin Derivatives as Antitumor Agents. Molecules, 25(16), 3594.

- de la Guardia, M., & Armenta, S. (2011). Green Analytical Chemistry: Theory and Practice. Elsevier.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Solomons, T. W. G., Fryhle, C. B., & Snyder, S. A. (2016). Organic Chemistry. John Wiley & Sons.

-

World Health Organization. (2023). Malaria. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11911, 5-Aminoquinoline. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6573, Chloroacetyl chloride. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1118, Triethylamine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 8754, Dichloromethane. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 8028, Tetrahydrofuran. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7227, Dioxane. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 702, Ethanol. [Link]

- Kaur, M., & Singh, M. (2014). Quinoline: A versatile heterocyclic. International Journal of Pharmaceutical Sciences and Research, 5(5), 1649.

Sources

An In-Depth Technical Guide to 2-Chloro-N-quinolin-5-ylacetamide: Properties, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 2-chloro-N-quinolin-5-ylacetamide. This document is intended for researchers, scientists, and drug development professionals interested in leveraging this bifunctional molecule as a chemical probe or a building block for targeted covalent inhibitors.

Introduction and Molecular Overview

This compound, with the CAS Number 121221-08-7, is a synthetic organic compound that integrates two key chemical motifs: a reactive chloroacetamide group and a quinoline scaffold. This unique combination makes it a molecule of significant interest in medicinal chemistry. The chloroacetamide moiety is a well-established electrophilic "warhead" capable of forming covalent bonds with nucleophilic residues in proteins, most notably cysteine.[1][2] The quinoline core is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs and clinical candidates, and is known to interact with a variety of biological targets.[3]

The strategic placement of the reactive chloroacetamide group on the versatile quinoline ring system provides a powerful tool for the design of targeted covalent inhibitors. These inhibitors can achieve high potency and prolonged duration of action by forming a stable bond with their target protein.[3] This guide will delve into the fundamental properties of this compound to facilitate its effective use in research and development.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its handling, formulation, and application in experimental settings. The available data, including both experimental and predicted values, are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-chloro-N-(quinolin-5-yl)acetamide | - |

| Synonyms | 2-chloro-N-(5-quinolinyl)acetamide | |

| CAS Number | 121221-08-7 | |

| Molecular Formula | C₁₁H₉ClN₂O | |

| Molecular Weight | 220.66 g/mol | |

| Physical Form | Solid | |

| Melting Point | Not available | |

| Boiling Point | 460.4 °C at 760 mmHg (Predicted) | |

| Density | 1.368 g/cm³ (Predicted) | |

| Flash Point | 232.3 °C (Predicted) | |

| Solubility | Poorly soluble in water; Soluble in solvents like dichloromethane and dimethylformamide (inferred from similar compounds) | [4] |

| Storage | Store at room temperature under an inert atmosphere. |

Synthesis and Reactivity

Synthesis

The synthesis of this compound is typically achieved through the acylation of 5-aminoquinoline with chloroacetyl chloride.[5][6] This is a standard method for the formation of N-aryl acetamides. The reaction involves the nucleophilic attack of the primary amine group of 5-aminoquinoline on the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride. A base, such as triethylamine or pyridine, is commonly used to neutralize the HCl byproduct.[5]

Sources

- 1. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buy 2-Chloro-N-pyrimidin-5-yl-acetamide [smolecule.com]

- 5. dspace.ifnmu.edu.ua [dspace.ifnmu.edu.ua]

- 6. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-chloro-N-quinolin-5-ylacetamide (CAS Number: 121221-08-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-N-quinolin-5-ylacetamide, a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs, and its derivatives continue to be explored for novel therapeutic applications. This document details the synthesis, physicochemical properties, safety and handling protocols, and potential applications of this compound, with a particular focus on its role as a key intermediate in the development of targeted therapeutics, such as kinase inhibitors. The methodologies and insights presented herein are intended to support researchers in the effective utilization of this compound in their discovery and development workflows.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, renowned for its ability to interact with a wide array of biological targets. This structural motif is central to a variety of pharmaceuticals with diverse therapeutic actions, including antimalarial, antibacterial, and anticancer properties. The fusion of a benzene and a pyridine ring imparts a unique electronic and steric character to the quinoline nucleus, allowing for versatile functionalization and the fine-tuning of pharmacological activity.

This compound emerges from this rich chemical space as a valuable building block. The presence of a reactive chloroacetamide group attached to the quinoline core at the 5-position provides a strategic handle for synthetic elaboration. Specifically, the chloroacetamide moiety is a well-known electrophile capable of forming covalent bonds with nucleophilic residues, such as cysteine, in the active sites of enzymes. This characteristic makes it a particularly attractive component in the design of covalent inhibitors, a class of drugs that can offer enhanced potency and prolonged duration of action. Furthermore, the quinoline portion of the molecule can engage in critical non-covalent interactions, such as hydrogen bonding and π-stacking, with target proteins, contributing to binding affinity and selectivity.

This guide will delve into the technical specifics of this compound, providing a foundational understanding for its application in contemporary drug discovery programs.

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of a compound is paramount for its effective and safe use in a research setting. The key data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 121221-08-7 | |

| Molecular Formula | C₁₁H₉ClN₂O | |

| Molecular Weight | 220.66 g/mol | |

| Appearance | Solid | |

| Purity | Typically ≥95% | |

| Storage Temperature | Room temperature, under inert atmosphere |

Safety Information:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[1]

-

Signal Word: Danger

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Handling and Storage:

Proper laboratory safety protocols must be strictly adhered to when handling this compound.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[2]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, including a lab coat, chemical-resistant gloves, and tightly fitting safety goggles.[2]

-

Storage: Store in a tightly sealed container in a dry and cool place, away from incompatible materials.[2] An inert atmosphere is recommended for long-term storage to prevent degradation.[1]

Synthesis and Characterization: A Proposed Protocol

Proposed Synthetic Pathway

The synthesis of this compound proceeds via the nucleophilic acyl substitution of 5-aminoquinoline with chloroacetyl chloride.

Sources

The Ascendant Therapeutic Potential of 2-Chloro-N-quinolin-5-ylacetamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinoline scaffold remains a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents. When coupled with a chloroacetamide moiety, a new class of derivatives emerges with significant therapeutic promise, particularly in oncology and infectious diseases. This technical guide provides an in-depth exploration of the biological activities of 2-chloro-N-quinolin-5-ylacetamide derivatives. We will dissect their synthesis, delve into their mechanisms of action, and present detailed protocols for their biological evaluation. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel quinoline-based therapeutics.

Introduction: The Quinoline-Chloroacetamide Pharmacophore

Quinoline, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, forming the core of numerous antimalarial, antibacterial, and anticancer drugs.[1] The introduction of an N-acetamide linker at the 5-position of the quinoline ring, particularly with a reactive chloromethyl group, creates a molecule with a high potential for covalent and non-covalent interactions with biological targets. The 2-chloroacetamide group is a known reactive moiety that can act as an electrophile, capable of forming covalent bonds with nucleophilic residues in proteins, such as cysteine, lysine, or histidine. This potential for covalent inhibition can lead to enhanced potency and prolonged duration of action.[2]

This guide will focus on the synthesis, biological evaluation, and mechanistic understanding of derivatives based on the this compound core. We will draw upon data from closely related analogues to build a comprehensive picture of their therapeutic potential.

Synthetic Pathways and Characterization

The synthesis of this compound derivatives can be approached through a straightforward and logical two-step process. The key starting materials are 5-aminoquinoline and chloroacetyl chloride.

Proposed Synthetic Protocol:

-

Dissolution: Dissolve 5-aminoquinoline in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add an organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution to act as a scavenger for the hydrochloric acid byproduct.

-

Acylation: Cool the reaction mixture in an ice bath (0-5 °C). Slowly add a solution of chloroacetyl chloride in the same solvent dropwise with vigorous stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Synthetic workflow for this compound.

Anticancer Activity: A Primary Therapeutic Avenue

Derivatives of the quinoline scaffold have shown significant promise as anticancer agents.[3] While direct studies on this compound are emerging, extensive research on the closely related 2-chloro-N-quinolin-yl-benzamide analogues provides a strong basis for inferring their anticancer potential and mechanism of action.[4]

Antiproliferative Activity

The antiproliferative effects of these compounds are typically evaluated against a panel of human cancer cell lines. The IC₅₀ value, the concentration required to inhibit 50% of cell growth, is a key metric.

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline | HepG2 (Hepatocellular Carcinoma) | Not Specified | [4] |

| 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline | SK-OV-3 (Ovarian Cancer) | Not Specified | [4] |

| 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline | NCI-H460 (Large Cell Lung Cancer) | Not Specified | [4] |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32 (Amelanotic Melanoma) | Comparable to Cisplatin/Doxorubicin | [5] |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | MDA-MB-231 (Breast Adenocarcinoma) | Comparable to Cisplatin/Doxorubicin | [5] |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | A549 (Lung Adenocarcinoma) | Comparable to Cisplatin/Doxorubicin | [5] |

Note: The table includes data from structurally related compounds to infer the potential activity of this compound derivatives.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Mechanistic studies on analogous compounds suggest a multi-faceted mode of action involving the induction of apoptosis and cell cycle arrest.[4]

-

Cell Cycle Arrest: These derivatives have been shown to induce G2/M phase cell cycle arrest. This is achieved by downregulating key proteins involved in the G2/M transition, such as Cyclin B1, CDK1, and CDC25C. Concurrently, there is an upregulation of tumor suppressor proteins like p53, p21, and p27.[4]

-

Induction of Apoptosis: The compounds can trigger the intrinsic apoptosis pathway. This is characterized by changes in mitochondrial membrane potential, release of cytochrome c, and activation of caspases. The modulation of Bcl-2 family proteins, with an increase in the pro-apoptotic Bax and a decrease in the anti-apoptotic Bcl-2, is also a key feature.[5]

Caption: Proposed signaling pathway for anticancer activity.

Experimental Protocols for Anticancer Evaluation

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.

This technique is used to detect changes in the expression levels of proteins involved in cell cycle regulation and apoptosis.

-

Cell Lysis: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Cyclin B1, CDK1, p53, Bax, Bcl-2, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: Experimental workflow for anticancer evaluation.

Antimicrobial Potential

Quinoline derivatives have a long history as antimicrobial agents.[6][7] The incorporation of the chloroacetamide moiety may enhance this activity. The evaluation of these compounds against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, is crucial.

Antibacterial and Antifungal Screening

The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Quinoline-based derivatives | E. coli | 100 | [6] |

| Quinoline-based derivatives | S. aureus | Moderate to excellent | [6] |

| Quinoline-based derivatives | B. subtilis | Moderate to excellent | [6] |

| Quinoline-based derivatives | P. aeruginosa | Moderate to excellent | [6] |

| Quinoline-thiazole derivatives | S. aureus | 7.81 | [8] |

| Quinoline-thiazole derivatives | E. coli | 3.91 | [8] |

Note: This table presents data from various quinoline derivatives to indicate the potential antimicrobial spectrum.

Proposed Mechanism of Antimicrobial Action

The mechanism of action for quinoline-based antimicrobials can vary. Some are known to inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[9] The chloroacetamide moiety could also contribute by covalently modifying essential bacterial enzymes.

Experimental Protocol for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

-

Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions for the test microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Structure-Activity Relationship (SAR) Insights

Based on studies of structurally related 2-chloro-N-quinolin-5-yl-benzamide analogs, several key SAR points can be inferred for the this compound scaffold.[6]

-

Quinoline Ring: The quinoline core is essential for activity. Substitutions on the quinoline ring can significantly modulate the biological profile.

-

Amide Linker: The amide bond is a critical hydrogen bonding element that likely interacts with the target protein.

-

2-Chloroacetamide Moiety: The electrophilic nature of the chloroacetamide group is likely crucial for covalent interactions with the target, potentially leading to irreversible inhibition and enhanced potency.

Future Directions and Conclusion

The this compound scaffold represents a promising area for the development of novel therapeutic agents. The preliminary data from analogous compounds strongly suggest potent anticancer and antimicrobial activities. Future research should focus on the synthesis of a library of these derivatives with diverse substitutions on the quinoline ring to establish a comprehensive SAR. Detailed mechanistic studies, including the identification of specific molecular targets, will be crucial for their advancement as clinical candidates. Furthermore, in vivo efficacy and toxicological studies are necessary to validate their therapeutic potential.

This guide provides a foundational framework for researchers to explore the rich pharmacology of this compound derivatives. The detailed protocols and mechanistic insights presented herein are intended to accelerate the discovery and development of new drugs based on this versatile chemical scaffold.

References

-

Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. [Link]

-

PMC - PubMed Central. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. [Link]

-

MDPI. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Link]

-

ScienceRise: Pharmaceutical Science. (2025). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. [Link]

-

ACS Omega. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. [Link]

-

PMC - PubMed Central. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. [Link]

-

APJHS. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. [Link]

-

NIH. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. [Link]

-

Neliti. (2022). Quinoline derivative and their pharmacological & medicinal potential. [Link]

-

NIH. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. [Link]

-

PMC - PubMed Central. (n.d.). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. [Link]

-

The Royal Society of Chemistry. (n.d.). Transition-Metal-Free Oxidative C5C−H-Halogenation of 8- Aminoquinoline Amides using Sodium Halides. [Link]

-

PubMed. (2017). Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors. [Link]

-

New Journal of Chemistry (RSC Publishing). (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. dspace.ifnmu.edu.ua [dspace.ifnmu.edu.ua]

- 3. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Technical Guide to Speculating and Elucidating the Mechanism of Action of 2-chloro-N-quinolin-5-ylacetamide

Executive Summary

The convergence of privileged scaffolds in medicinal chemistry offers a powerful strategy for the development of novel therapeutics with unique mechanisms of action. The compound 2-chloro-N-quinolin-5-ylacetamide represents a compelling molecular architecture, hybridizing the biologically versatile quinoline core with a reactive chloroacetamide moiety. Quinoline derivatives are well-documented for their diverse anticancer activities, including kinase inhibition, DNA intercalation, and disruption of microtubule dynamics.[1][2][3] Concurrently, the chloroacetamide group is a known covalent warhead, capable of forming irreversible bonds with nucleophilic residues in protein targets, notably cysteine.[4][5] This guide provides a speculative framework for the mechanism of action (MoA) of this compound, postulating three primary hypotheses: covalent kinase inhibition, DNA damage and repair inhibition, and disruption of microtubule dynamics. We present a phased, in-depth experimental strategy designed to systematically investigate these hypotheses, providing detailed protocols and explaining the scientific rationale behind each step. This document serves as a technical roadmap for researchers aiming to deconvolve the therapeutic potential of this promising hybrid molecule.

Introduction: The Rationale of Hybrid Scaffolds

In the landscape of modern drug discovery, the quinoline nucleus is a celebrated heterocyclic scaffold, forming the basis of numerous therapeutic agents with applications ranging from antimalarial to anticancer.[3][6] Its planar structure and nitrogen atom offer key interactions with a multitude of biological targets.[7] Many quinoline-based anticancer agents function by inhibiting critical cellular processes such as signaling cascades driven by protein kinases, DNA replication and repair via topoisomerase inhibition, or cell division through tubulin polymerization disruption.[1][2][8]

The chloroacetamide moiety, on the other hand, belongs to a class of reactive electrophiles frequently employed as "warheads" in targeted covalent inhibitors.[5] Its ability to form a stable covalent bond with sulfhydryl groups of cysteine residues can lead to potent and durable target inhibition, a strategy that has proven successful in overcoming drug resistance and improving therapeutic efficacy.[4]

The synthesis of this compound (CAS 121221-08-7) creates a molecule with dual-function potential.[9] The quinoline core may serve as a recognition element, guiding the molecule to a specific biological target, while the chloroacetamide tail acts as an anchor, forming an irreversible covalent linkage. This whitepaper speculates on the plausible mechanisms stemming from this unique combination and outlines a rigorous, self-validating experimental workflow to elucidate its primary mode of action.

Core Mechanistic Hypotheses

Based on the established pharmacology of its constituent moieties, we propose three primary, non-mutually exclusive hypotheses for the mechanism of action of this compound.

Hypothesis A: Covalent Kinase Inhibition

Many quinoline derivatives are potent inhibitors of tyrosine kinases, such as EGFR, VEGFR, and Src family kinases, which are often dysregulated in cancer.[1][8] We hypothesize that the quinoline scaffold of this compound binds to the ATP-binding pocket of a susceptible kinase. This initial binding event positions the chloroacetamide warhead in proximity to a non-catalytic cysteine residue, facilitating an irreversible covalent modification and leading to sustained pathway inhibition.

Caption: Proposed pathway for DNA damage and repair inhibition.

Hypothesis C: Disruption of Microtubule Dynamics

Several quinoline-chalcone hybrids have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. [2]We speculate that this compound could bind to tubulin, possibly at the colchicine-binding site, preventing its polymerization into microtubules. This disruption of the cytoskeleton would arrest mitosis and trigger programmed cell death.

Caption: Proposed pathway for microtubule disruption.

A Phased Experimental Workflow for MoA Elucidation

To systematically test these hypotheses, a multi-phased approach is essential, moving from broad phenotypic effects to specific molecular target identification.

Caption: Phased experimental workflow for MoA elucidation.

Phase 1: Broad Phenotypic Screening

Causality: The initial step is to confirm that the compound has cytotoxic activity and to identify cancer cell types that are particularly sensitive. This provides the foundational data (IC50 values) and the cellular models for all subsequent mechanistic work.

3.1.1 Protocol: Cell Viability Assay (MTT/CellTiter-Glo)

-

Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, K-562 leukemia) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight. [10]2. Compound Treatment: Prepare a 10-point serial dilution of this compound (e.g., from 100 µM to 5 nM). Treat cells in triplicate for 72 hours. Include a vehicle control (DMSO).

-

Viability Assessment:

-

For MTT: Add MTT reagent and incubate for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

-

For CellTiter-Glo: Add CellTiter-Glo reagent, incubate for 10 minutes, and measure luminescence.

-

-

Data Analysis: Normalize data to the vehicle control and fit a dose-response curve using non-linear regression to determine the IC50 value.

Table 1: Hypothetical IC50 Data Presentation

| Cell Line | Cancer Type | IC50 (µM) ± SD |

|---|---|---|

| A549 | Non-Small Cell Lung | 1.2 ± 0.3 |

| K-562 | Chronic Myeloid Leukemia | 0.8 ± 0.1 |

| MCF-7 | Breast Adenocarcinoma | 5.6 ± 0.9 |

| HCT116 | Colorectal Carcinoma | 2.1 ± 0.5 |

| HFF-1 | Normal Fibroblast | > 50 |

Phase 2: Cellular Mechanism Analysis

Causality: Once cytotoxicity is confirmed, the next logical step is to determine how the cells are dying. Cell cycle analysis will reveal if the compound causes arrest at a specific phase (e.g., G2/M, as suggested by Hypotheses B and C), while apoptosis assays will confirm if cell death occurs through programmed pathways.

3.2.1 Protocol: Cell Cycle Analysis by Flow Cytometry

-

Treatment: Seed a sensitive cell line (e.g., K-562) in 6-well plates. Treat with the compound at 1x and 3x its IC50 value for 24 and 48 hours.

-

Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash cells and resuspend in PBS containing RNase A and Propidium Iodide (PI). Incubate for 30 minutes in the dark.

-

Acquisition & Analysis: Analyze DNA content using a flow cytometer. Quantify the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in G2/M would support Hypotheses B or C. [10] 3.2.2 Protocol: Apoptosis Quantification (Annexin V/7-AAD Assay)

-

Treatment: Treat cells as described in 3.2.1 for 48 hours.

-

Staining: Harvest cells and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and 7-AAD stain. Incubate for 15 minutes in the dark.

-

Acquisition & Analysis: Analyze cells by flow cytometry. Quantify the populations of viable (Annexin V-/7-AAD-), early apoptotic (Annexin V+/7-AAD-), and late apoptotic/necrotic (Annexin V+/7-AAD+) cells. A significant increase in apoptotic populations confirms this mode of cell death.

Phase 3: Molecular Target Deconvolution

Causality: With evidence of a specific cellular phenotype (e.g., G2/M arrest and apoptosis), this phase employs targeted assays to directly test each molecular hypothesis.

3.3.1 Testing Hypothesis A: Kinase Inhibition

-

Protocol: Kinase Panel Screening:

-

Assay: Submit the compound for screening against a broad panel of recombinant kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM). [8]The assay typically measures residual kinase activity via ATP consumption or phosphopeptide formation.

-

Rationale: This unbiased screen will identify specific kinases that are strongly inhibited, providing direct evidence and prioritizing targets for further validation.

-

-

Protocol: Western Blot for Pathway Modulation:

-

Treatment: Treat a sensitive cell line with the compound at various concentrations for a short duration (e.g., 2-6 hours).

-

Lysis & Blotting: Lyse cells, quantify protein, and perform SDS-PAGE followed by transfer to a PVDF membrane.

-

Probing: Probe with primary antibodies against the phosphorylated (active) and total forms of a candidate kinase (identified from the screen) and its key downstream substrates (e.g., p-AKT/AKT, p-ERK/ERK). [10] 4. Rationale: A dose-dependent decrease in the phosphorylation of downstream effectors provides cellular evidence of target engagement and pathway inhibition.

-

3.3.2 Testing Hypothesis B: DNA Damage

-

Protocol: Comet Assay (Single Cell Gel Electrophoresis):

-

Treatment: Treat cells with the compound for 6-24 hours.

-

Procedure: Embed single cells in agarose on a microscope slide, lyse them, and subject them to electrophoresis. DNA fragments (from strand breaks) migrate out of the nucleus, forming a "comet tail."

-

Analysis: Stain DNA with a fluorescent dye and visualize using microscopy. The length and intensity of the comet tail are proportional to the extent of DNA damage.

-

Rationale: This is a direct and sensitive method to visualize DNA strand breaks induced by a compound.

-

-

Protocol: γH2AX Immunofluorescence:

-

Treatment: Treat cells grown on coverslips for various time points.

-

Staining: Fix and permeabilize cells, then stain with an antibody specific for phosphorylated Histone H2AX (γH2AX), a marker for DNA double-strand breaks.

-

Analysis: Visualize the formation of γH2AX foci in the nucleus using fluorescence microscopy.

-

Rationale: This assay specifically detects the cellular response to DNA double-strand breaks, a highly cytotoxic lesion. [11] 3.3.3 Testing Hypothesis C: Tubulin Disruption

-

-

Protocol: In Vitro Tubulin Polymerization Assay:

-

Assay Setup: Combine purified tubulin protein with a GTP-containing buffer in a 96-well plate.

-

Measurement: Add the compound or a control (paclitaxel for promotion, colchicine for inhibition) and monitor the change in light absorbance or fluorescence at 340 nm over time at 37°C.

-

Analysis: An increase in absorbance indicates polymerization. Inhibition of this increase relative to a DMSO control suggests the compound is a tubulin destabilizer.

-

Rationale: This cell-free assay provides direct evidence of a compound's ability to interfere with tubulin polymerization. [6]* Protocol: Microtubule Network Immunofluorescence:

-

Treatment: Treat cells on coverslips with the compound at its IC50 for 12-24 hours.

-

Staining: Fix and permeabilize cells, then stain with an anti-α-tubulin antibody followed by a fluorescent secondary antibody. Counterstain DNA with DAPI.

-

Analysis: Visualize the microtubule network using fluorescence microscopy. Compare the well-organized filamentous network in control cells to the disrupted, disorganized, or depolymerized state in treated cells.

-

Rationale: This provides visual confirmation of microtubule disruption within the cellular context. [2]

-

Conclusion and Future Directions

This guide outlines a speculative yet scientifically grounded approach to deconvolving the mechanism of action for the hybrid molecule this compound. By integrating the known pharmacological profiles of its quinoline and chloroacetamide components, we have formulated plausible hypotheses centered on covalent kinase inhibition, DNA damage, and microtubule disruption. The proposed phased experimental workflow provides a clear and logical path from broad phenotypic observation to specific molecular target identification.

The results of these investigations will be critical in determining the therapeutic potential of this compound. Positive data for covalent kinase inhibition would position it as a targeted agent, while confirmation of DNA damage or tubulin disruption would classify it as a cytotoxic agent with mechanisms similar to established chemotherapeutics. Ultimately, this structured approach ensures a thorough and efficient evaluation, paving the way for further preclinical development and lead optimization.

References

- Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.

-

Aziz, M. A., et al. (2024). an overview of quinoline derivatives as anti-cancer agents. ResearchGate. [Link]

-

Kumar, A., & Kumar, R. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. [Link]

-

Al-Ostath, R. A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(51), 30511-30528. [Link]

-

Amrithanjali, G., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135. [Link]

-

Böger, P. (2003). Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. [Link]

-

Ezell, G. D. (1987). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, 1(4), 270-277. [Link]

-

Eshak, E. A., et al. (2023). Reaction, Reactivity and Behaviour of α-Chloroacetamide in the Synthesis of Acrylamide Derivatives. ResearchGate. [Link]

-

Kutsyk, A., et al. (2025). SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. ScienceRise: Pharmaceutical Science. [Link]

-

Krol, J. W., et al. (2009). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate. [Link]

-

de Oliveira, C. H. S., et al. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. PLoS ONE, 17(6), e0268573. [Link]

-

Ramirez, H., et al. (2020). Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents. ResearchGate. [Link]

-

Fares, M., et al. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. Scientific Reports, 10(1), 13538. [Link]

-

Kutsyk, A., et al. (2025). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science. [Link]

-

Szałaj, N., et al. (2023). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 28(20), 7108. [Link]

-

Kumar, A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 47. [Link]

-

Wagh, R. D., & Bachhav, N. D. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]

-

Lee, J., et al. (2018). Inhibitory Effects of Aschantin on Cytochrome P450 and Uridine 5′-diphospho-glucuronosyltransferase Enzyme Activities in Human Liver Microsomes. Molecules, 23(11), 2963. [Link]

-

Zhou, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology, 31(12), 2112-2127.e6. [Link]

-

Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

-

Zhou, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology. [Link]

Sources

- 1. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 5. dspace.ifnmu.edu.ua [dspace.ifnmu.edu.ua]

- 6. ijmphs.com [ijmphs.com]

- 7. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2-Chloro-N-(quinolin-5-yl)acetamide | 121221-08-7 [sigmaaldrich.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Identification of Potential Biological Targets for 2-chloro-N-quinolin-5-ylacetamide

Preamble: Decoding the Therapeutic Potential of a Covalent Moiety

In the landscape of modern drug discovery, the strategic deployment of covalent inhibitors represents a powerful modality for achieving high potency and prolonged pharmacodynamic effects.[1][2] The compound 2-chloro-N-quinolin-5-ylacetamide stands as a molecule of significant interest, wedding a quinoline scaffold, a privileged structure in medicinal chemistry known to interact with key protein families, with a chloroacetamide "warhead," an electrophile capable of forming permanent covalent bonds with nucleophilic residues on protein targets.[3][4]

Identifying the specific biological targets of such a compound is paramount. It is the critical step that bridges a molecule's structure to its functional effect, illuminating its mechanism of action, predicting potential therapeutic applications, and preemptively identifying liabilities such as off-target effects.[5][6] This guide eschews a generic, templated approach. Instead, it provides a bespoke, in-depth framework rooted in the fundamental principles of chemical biology and proteomics, tailored specifically to the chemical nature of this compound. We will proceed from a foundational understanding of its reactive potential to the deployment of sophisticated, self-validating experimental workflows designed to reveal its precise molecular partners within the complex milieu of the human proteome.

Section 1: The Chemistry of Covalent Engagement

The therapeutic action of this compound is predicated on its ability to form a stable, covalent adduct with its protein target(s). This reactivity is conferred by the chloroacetamide moiety, a well-characterized electrophile.

The Chloroacetamide Warhead

The chloroacetamide group is a mild electrophile that reacts with nucleophilic amino acid side chains via an SN2 (bimolecular nucleophilic substitution) reaction. The carbon atom alpha to the carbonyl group is rendered electron-deficient, making it susceptible to attack by a nucleophile, which displaces the chlorine atom, a good leaving group. This results in a stable thioether, secondary amine, or ester linkage, effectively and irreversibly inactivating or modulating the target protein's function.

Prioritizing Nucleophilic Targets

The proteome presents a vast array of potential nucleophiles. However, their reactivity is not uniform; it is dictated by factors such as the intrinsic nucleophilicity of the amino acid, its pKa, and its accessibility within the folded protein structure.[7] The primary and secondary potential targets for the chloroacetamide warhead are summarized below.

| Amino Acid | Nucleophilic Group | Typical Reactivity | Resulting Linkage |

| Cysteine | Thiol (-SH) | High (Primary Target) | Thioether |

| Histidine | Imidazole | Moderate | Alkylated Imidazole |

| Lysine | ε-amino (-NH₂) | Moderate to Low | Secondary Amine |

| Methionine | Thioether (-S-CH₃) | Low | Sulfonium Ion |

| Aspartate | Carboxylate (-COO⁻) | Very Low | Ester |

| Glutamate | Carboxylate (-COO⁻) | Very Low | Ester |

| Table 1: Potential Amino Acid Targets for Chloroacetamide Alkylation. The reactivity is highly dependent on the local protein microenvironment, which can significantly lower the pKa of a residue's side chain, enhancing its nucleophilicity.[3][7] |

The quinoline portion of the molecule is not merely a spectator. Its role is to guide the chloroacetamide warhead to a specific binding pocket through non-covalent interactions (e.g., hydrogen bonding, π-stacking, hydrophobic interactions). This initial reversible binding event dramatically increases the effective concentration of the electrophile near a target nucleophile, driving the kinetics of the covalent reaction and conferring specificity.[1][8] Therefore, we are not searching for randomly accessible cysteines, but rather for those located within binding pockets that have an affinity for the quinoline scaffold.

Section 2: A Strategic Workflow for Target Deconvolution

To empirically identify the targets of this compound, we must employ a strategy that can capture covalent interactions proteome-wide and, critically, distinguish specific, high-occupancy targets from non-specific background binding. The premier methodology for this task is Affinity-Based Protein Profiling (AfBPP), a subset of chemical proteomics.[9][10][11]

The logic of this workflow is to convert our compound of interest into a chemical probe that allows for the selective enrichment and subsequent identification of its binding partners.

A crucial, self-validating component of this workflow is the inclusion of a competitive profiling experiment. Here, a parallel cell culture is pre-incubated with a molar excess of the original, unmodified this compound before the addition of the alkyne-probe. Authentic targets will be occupied by the parent compound, preventing the probe from binding. In the final mass spectrometry analysis, the spectral counts or signal intensity for these true targets will be significantly diminished in the competed sample, providing high confidence in their authenticity.[12][13]

Section 3: Detailed Experimental Protocols

The following protocols are presented with the causality behind each step explained, ensuring a robust and reproducible workflow.

Synthesis of Alkyne-Functionalized Probe

Causality: A terminal alkyne is the handle of choice for bioorthogonal ligation. It is small, minimizing perturbation of the parent molecule's bioactivity, and participates in the highly specific and efficient copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), or "click chemistry".[5]

-

Design: Synthesize an analogue of this compound where a non-critical part of the molecule is modified with a short linker terminating in an alkyne (e.g., a propargyl group). The modification site should be chosen based on Structure-Activity Relationship (SAR) data, if available, to avoid disrupting key binding interactions.

-

Synthesis: Standard organic synthesis protocols are used. For example, if modifying the quinoline ring, a precursor with a propargyloxy group could be used in the synthesis cascade.

-

Purification & Characterization: Purify the final probe compound using flash chromatography or HPLC. Confirm its structure and purity (>95%) via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

AfBPP Target Identification in Live Cells

Causality: Performing the initial labeling in live, intact cells ensures that the targets identified are accessible to the compound in a physiological context and that the proteins are in their native conformation and localization.

-

Cell Culture: Culture a relevant human cell line (e.g., HCT116 colon cancer cells, if anticancer activity is hypothesized) to ~80% confluency.

-

Competition & Labeling:

-

Competition Sample: Pre-treat cells with 50 µM of the parent compound (or 100x molar excess over the probe) for 1 hour.

-

Probe-only Sample: Pre-treat cells with vehicle (DMSO) for 1 hour.

-

Add 0.5 µM of the alkyne-probe to all samples and incubate for 2 hours at 37°C.

-

-

Cell Harvest & Lysis:

-

Wash cells three times with cold PBS to remove unbound probe.

-

Harvest cells by scraping into PBS and pellet by centrifugation.

-

Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors. Causality: Lysis under denaturing conditions (SDS in RIPA) exposes the probe-protein adduct while inhibitors prevent protein degradation.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Quantify protein concentration using a BCA assay.

-

-

Click Chemistry Reaction:

-

To 1 mg of proteome from each sample, add the following click-reaction cocktail: 100 µM Biotin-Azide, 1 mM TCEP, 100 µM TBTA ligand, and 1 mM CuSO₄. Causality: TCEP reduces Cu(II) to the catalytic Cu(I) state, and the TBTA ligand stabilizes it, increasing reaction efficiency.

-

Incubate for 1 hour at room temperature with gentle rotation.

-

-

Affinity Enrichment:

-

Add 30 µL of high-capacity streptavidin agarose resin to each sample.

-

Incubate for 1.5 hours at room temperature to allow the biotinylated proteins to bind to the resin.

-

Pellet the resin and discard the supernatant.

-

Wash the resin sequentially with 1% SDS in PBS, 6 M urea, and finally with PBS to remove all non-specifically bound proteins.

-

-

Sample Preparation for Mass Spectrometry:

-

Resuspend the washed beads in a buffer containing a reducing agent (DTT) and an alkylating agent (iodoacetamide) to denature and prepare the captured proteins for digestion.

-

Perform on-bead digestion by adding sequencing-grade trypsin and incubating overnight at 37°C. Causality: Digesting the proteins into peptides allows for analysis by bottom-up proteomics.

-

Collect the supernatant containing the peptides.

-

LC-MS/MS Analysis and Data Interpretation

-

Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution instrument (e.g., an Orbitrap).

-

Protein Identification: Search the resulting spectra against a human protein database (e.g., UniProt/Swiss-Prot) using a search algorithm like MaxQuant or Sequest.

-

Target Prioritization: Identify proteins that are significantly enriched in the probe-only sample compared to the vehicle control and, most importantly, show a significant reduction in abundance (>70%) in the competition sample. These are your high-confidence candidate targets.

Section 4: Orthogonal Validation of Candidate Targets

Mass spectrometry provides a list of candidates; it does not constitute proof. Validation using independent methods is a non-negotiable step for ensuring scientific rigor.

-

Western Blotting: Validate the enrichment of a top candidate (e.g., "Protein X") by running the eluates from the streptavidin pulldown and probing with an antibody specific to Protein X. A strong band should appear in the probe-only lane and be significantly weaker or absent in the competed lane.

-

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells.[14]

-

Treat cells with the parent compound or vehicle.

-

Heat aliquots of the cells to a range of temperatures.

-

Lyse the cells and separate soluble from aggregated protein by centrifugation.

-

Analyze the soluble fraction by Western blot for the candidate protein.

-

Binding of the compound should stabilize the target protein, resulting in more soluble protein remaining at higher temperatures compared to the vehicle control.

-

-

Site-of-Modification Mapping: To definitively prove covalent modification, identify the exact amino acid residue targeted. This is achieved using an advanced mass spectrometry technique called isotopic tandem orthogonal proteolysis (isoTOP-ABPP).[15] This method can pinpoint the specific peptide and, via fragmentation, the exact residue that carries the compound's mass.

-

Functional Assays: If a candidate target has a known function (e.g., it is a kinase), assess the compound's effect on its activity. For a kinase, this would involve an in vitro kinase assay using the purified recombinant protein to determine if this compound inhibits its phosphotransferase activity.

Given the prevalence of quinoline-based kinase inhibitors, a potential target could lie within the human kinome.[4] If a kinase is identified, its role in relevant signaling pathways, such as the PI3K/AKT/mTOR pathway, should be investigated.[16]

Conclusion

This guide outlines a comprehensive, robust, and logically structured strategy for the deconvolution of the biological targets of this compound. By leveraging the inherent reactivity of the chloroacetamide warhead within a sophisticated chemical proteomics framework, it is possible to move from an uncharacterized molecule to a list of high-confidence, validated protein targets. This process, rooted in the principles of covalent inhibition and self-validating experimental design, is the foundational step in translating a promising chemical entity into a potential therapeutic agent. The insights gained will not only elucidate its mechanism of action but also guide its future development and clinical application.

References

-

Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link]

-

Gong, Y., & Rao, Y. (2015). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Molecular Biology, 1339, 29-40. [Link]

-

PRISM BioLab. (2024). Covalent Inhibitors in Drug Discovery: Current Applications. [Link]

-

Zhang, T., Ingold, I., Varfolomeev, E., & Vucic, D. (2018). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society, 140(50), 17444-17454. [Link]

-

Petracca, R., & Stecca, B. (2022). Recent Advances in Covalent Drug Discovery. Pharmaceuticals, 15(10), 1249. [Link]

-

Tuley, A., & Fast, W. (2018). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry, 61(19), 8941-8968. [Link]

-

Ghosh, A. K., Samanta, I., & Mondal, A. (2019). Covalent Inhibition in Drug Discovery. ChemMedChem, 14(10), 911-929. [Link]

-

Parker, C. G., & Maurais, S. (2019). Chemoproteomic methods for covalent drug discovery. Current Opinion in Chemical Biology, 50, 33-40. [Link]

-

Ma, N., Zhang, Z. M., Cheng, K., Lin, L., Zhang, D. M., & Ye, W. C. (2019). Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. ACS Chemical Biology, 14(12), 2546-2552. [Link]

-

ACS Publications. (2019). Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. ACS Chemical Biology. [Link]

-

Chen, J., Zhang, X., Liu, J., Meng, W., & Zhang, L. (2023). Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. Chinese Journal of Pharmacology and Toxicology, 37(12), 951. [Link]

-

Zhang, X., & Cravatt, B. F. (2024). Chemical Proteomics–Guided Discovery of Covalent Ligands for Cancer Proteins. Annual Review of Cancer Biology, 8. [Link]

-

Zhu, J. Y., & Yao, S. Q. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science, 12(23), 7963-7981. [Link]

-

ResearchGate. (2024). Chemical Proteomics–Guided Discovery of Covalent Ligands for Cancer Proteins. [Link]

-

ResearchGate. (2018). General schemes of affinity-based protein profiling. [Link]

-

Wallace, M. A., & Fitzgerald, M. C. (2023). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. ACS Chemical Biology, 18(8), 1735-1744. [Link]

-

Matthews, J. C., et al. (2019). Discovery of Electrophiles and Profiling of Enzyme Cofactors. Current Protocols in Chemical Biology, 11(1), e58. [Link]

-

ACS Publications. (2023). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. ACS Chemical Biology. [Link]

-

Johnson, D. S., et al. (2022). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry, 13(10), 1251-1262. [Link]

-

Parvez, S., et al. (2015). Detection of electrophile-sensitive proteins. Biochimica et Biophysica Acta (BBA) - General Subjects, 1850(4), 625-632. [Link]

-

Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 141(22), 8951-8968. [Link]

-

Warner, K. D., et al. (2025). Discovery of RNA-Reactive Small Molecules Guides Design of Electrophilic Modules for RNA-Specific Covalent Binders. bioRxiv. [Link]

-

ACS Publications. (2021). Electrophilic Screening Platforms for Identifying Novel Covalent Ligands for E3 Ligases. Biochemistry. [Link]

-

Yoveva, A., et al. (2025). SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. ScienceRise: Pharmaceutical Science, 1(53). [Link]

-

Liu, J. Q., et al. (1991). [Synthesis and Biological Activities of 2,4-diamino-5-chloro-6-substituted Quinazolines]. Yao Xue Xue Bao, 26(11), 821-828. [Link]

-

Li, X., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Molecules, 27(19), 6667. [Link]

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565-1574. [Link]

-

Musumeci, F., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4279. [Link]

-

Chen, Y. L., et al. (2012). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. European Journal of Medicinal Chemistry, 54, 786-794. [Link]

-

PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. [Link]

-

Hafez, H. N., & El-Gazzar, A. R. B. A. (2020). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega, 5(29), 18274-18283. [Link]

Sources

- 1. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Detection of electrophile-sensitive proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research [cjpt.magtechjournal.com]

- 11. annualreviews.org [annualreviews.org]

- 12. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of Electrophiles and Profiling of Enzyme Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

solubility and stability of 2-chloro-N-quinolin-5-ylacetamide in DMSO

An In-depth Technical Guide to the Solubility and Stability of 2-chloro-N-quinolin-5-ylacetamide in Dimethyl Sulfoxide (DMSO)

Authored by a Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound in dimethyl sulfoxide (DMSO). As a critical solvent in drug discovery for creating high-concentration stock solutions, the behavior of a compound in DMSO directly impacts the reliability of screening and pharmacological data.[1] This document synthesizes foundational chemical principles with field-proven experimental protocols to guide researchers, scientists, and drug development professionals. By analyzing the compound's structural motifs—a quinoline core, a chloroacetamide group, and an amide linkage—we predict its physicochemical properties and potential degradation pathways. This guide provides detailed, step-by-step methodologies for the empirical determination of both solubility and stability, complete with workflows for data interpretation and best practices for solution handling and storage.

Introduction: The Compound and the Solvent

This compound is a molecule featuring several key functional groups that define its chemical personality. The quinoline ring system is a common scaffold in medicinal chemistry, while the α-chloro-substituted amide introduces a potentially reactive electrophilic site. Understanding the interplay of these features is crucial for its application in research.

Dimethyl sulfoxide (DMSO) is the universal solvent in early-stage drug discovery, prized for its exceptional ability to dissolve a wide range of organic molecules, both polar and nonpolar.[2][3] However, its utility is not without caveats. The hygroscopic nature of DMSO and its potential to interact with or promote the degradation of dissolved compounds can lead to experimental artifacts, including loss of compound integrity or the emergence of false positives in biological assays.[2][4] Therefore, a proactive and systematic evaluation of a compound's solubility and stability in DMSO is not merely a preliminary step but a cornerstone of robust scientific inquiry.[5]

Predicted Solubility Profile of this compound

The solubility of this compound in DMSO is governed by its molecular structure. The large, aromatic quinoline core contributes to its lipophilicity, while the amide group provides a site for hydrogen bonding. DMSO is a highly polar aprotic solvent, capable of disrupting intermolecular forces and solvating a wide range of functional groups.[6][7]

-

Structural Considerations: The molecule's flat, aromatic surface area suggests favorable interactions with the nonpolar methyl groups of DMSO, while the amide oxygen can act as a hydrogen bond acceptor for any residual water in the DMSO. The nitrogen on the quinoline ring also presents a potential site for interaction.

-

Prediction: Based on these features, this compound is predicted to have moderate to high solubility in anhydrous DMSO. However, its solubility should be empirically determined, as subtle crystal lattice energy effects can significantly impact dissolution.

Table 1: Framework for Experimental Solubility Classification

This table should be populated with experimental data derived from the protocol outlined in Section 3.

| Compound ID | Target Concentration (mM) | Method | Measured Solubility (mM) | Observations (e.g., Precipitation, Color Change) | Solubility Classification |

| This compound | 10 | Visual & ¹H NMR | [Experimental Data] | [Experimental Data] | [High/Moderate/Low] |

| This compound | 50 | Visual & ¹H NMR | [Experimental Data] | [Experimental Data] | [High/Moderate/Low] |

| This compound | 100 | Visual & ¹H NMR | [Experimental Data] | [Experimental Data] | [High/Moderate/Low] |

Experimental Protocol for Solubility Determination

This protocol provides a robust method for determining the solubility of a compound in DMSO, combining visual inspection with quantitative NMR analysis.[2]

Materials and Equipment

-

This compound (solid)

-

Anhydrous deuterated dimethyl sulfoxide (DMSO-d6)

-

Calibrated micropipettes

-